1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride

概要

説明

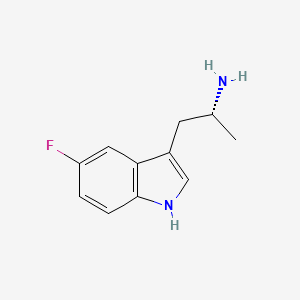

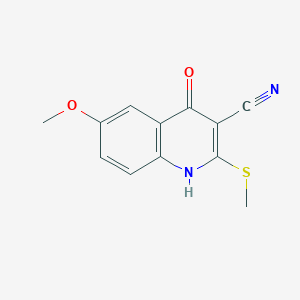

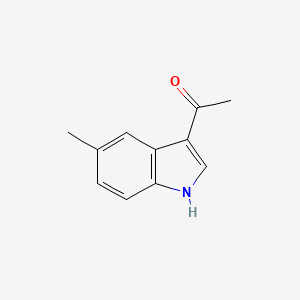

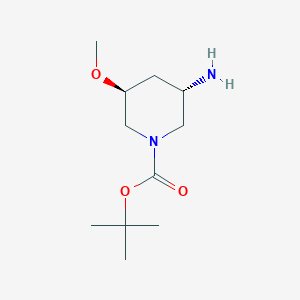

The compound “1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized using various strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation”, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule .

科学的研究の応用

Cognition Enhancement

A novel class of potent cognition enhancers, dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, were synthesized, containing both the 2-pyrrolidinone and 4-imidazolidinone nuclei. These compounds, with a backbone similar to piracetam and oxiracetam, demonstrated potent antiamnestic activity, particularly effective in reversing scopolamine-induced amnesia in animal models. Their pharmacological profile includes a bell-shaped dose-response curve and significant oral activity retention, with some derivatives being 10-30 times more potent than the reference drug oxiracetam (Pinza et al., 1993).

Modulation of GABAA Receptors

Imidazolones and pyrrolones have been synthesized and tested for their anxiolytic properties through modulation of the GABAA receptor response. Notably, some derivatives demonstrated considerable pharmacological activity while avoiding the typical side effects associated with benzodiazepine receptor agonists. The compounds exhibited protective effects in animal models of pentylenetetrazole-induced seizures, suggesting a GABAA mediated action that fits within established pharmacophore models (Grunwald et al., 2006).

Gene Silencing for Renal Disease Treatment

Pyrrole-imidazole (Py-Im) polyamides, which bind to the minor groove of DNA, have been developed to target rat TGF-beta1 as a gene-silencing agent for progressive renal diseases. These compounds have shown significant inhibitory effects on TGF-beta1 promoter activity and expression, reducing urinary protein and albumin in Dahl-salt sensitive rats, indicating potential as a novel treatment approach for TGF-beta1-associated diseases, including progressive renal conditions (Matsuda et al., 2006).

Hypoglycemic Activity

New hypoglycemic agents unrelated to known drugs have been identified, such as DG-5128, which effectively reduced fasting blood glucose levels and suppressed hyperglycemia induced by glucose load in various animal models. This compound, with a distinct structure and mechanism, did not induce lactic acidosis, suggesting its utility as a new anti-diabetic agent (Kameda et al., 1982).

MCH1R Antagonism

Imidazo[1,2-a]pyridine derivatives have been explored for their binding and antagonistic activity against MCH1R, a target associated with obesity and energy homeostasis. Modifications, such as the introduction of a methyl substituent, have led to compounds with improved MCH1R affinity, demonstrating potential therapeutic applications for obesity and related metabolic disorders (Kishino et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

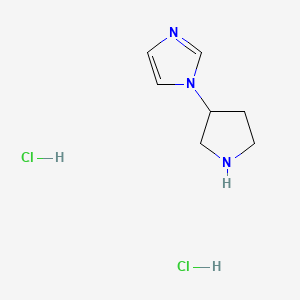

1-pyrrolidin-3-ylimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-8-5-7(1)10-4-3-9-6-10;;/h3-4,6-8H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXICJEFNOWSYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3097543.png)

![3-Cyclobutene-1,2-dione, 3-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-](/img/structure/B3097561.png)